molecular formula C9H7NO3S B182390 Quinoline-2-sulfonic acid CAS No. 6046-38-4

Quinoline-2-sulfonic acid

Cat. No.: B182390
CAS No.: 6046-38-4
M. Wt: 209.22 g/mol
InChI Key: ZKIHLVYBGPFUAD-UHFFFAOYSA-N
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Description

Quinoline-2-sulfonic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. This compound, with the molecular formula C9H7NO3S, is characterized by the presence of a sulfonic acid group at the second position of the quinoline ring. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2-sulfonic acid typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with sulfuric acid at elevated temperatures. The sulfonation temperature ranges between 120°C and 180°C. Below 120°C, the reaction is too slow, while above 180°C, side reactions occur, leading to the formation of polysulfonated quinoline and reducing the overall efficiency of the process .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but is optimized for large-scale synthesis. The process involves continuous monitoring of reaction conditions to ensure high yield and purity. The use of catalysts and advanced reaction techniques, such as microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Quinoline-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Various electrophiles or nucleophiles can be introduced under acidic or basic conditions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-sulfonates, while reduction can produce quinoline derivatives with modified functional groups .

Scientific Research Applications

Quinoline-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline-2-sulfonic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, certain derivatives may bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific structure of the derivative and its intended application. In medicinal chemistry, quinoline derivatives often target enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Quinoline-2-sulfonic acid can be compared with other quinoline derivatives, such as:

  • Quinoline-4-sulfonic acid
  • Quinoline-6-sulfonic acid
  • Quinoline-8-sulfonic acid

These compounds share the quinoline core structure but differ in the position of the sulfonic acid group. This positional variation can lead to differences in chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which influences its chemical properties and applications .

Properties

IUPAC Name

quinoline-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIHLVYBGPFUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626337
Record name Quinoline-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6046-38-4
Record name Quinoline-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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